2,4-Difluorophenylboronic acid (2,4-DFPBA) is an organoboron compound featuring a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions. It serves as a fundamental reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds. This compound is a critical precursor for synthesizing complex molecules, particularly in the fields of medicinal chemistry for developing drug candidates and in materials science for creating high-performance organic light-emitting diode (OLED) materials. The specific placement of its fluorine atoms provides distinct electronic properties compared to other phenylboronic acids, influencing reactivity and final product characteristics.
Substituting 2,4-difluorophenylboronic acid with other isomers (e.g., 3,4-difluoro-), simpler analogs (e.g., 4-fluorophenylboronic acid), or the parent phenylboronic acid is often unviable. The fluorine at the ortho (2-position) exerts a strong electron-withdrawing inductive effect due to its proximity to the boronic acid group, increasing its Lewis acidity and potentially accelerating the transmetalation step in Suzuki couplings. This distinct electronic profile, combined with the steric influence of the ortho-substituent, directly impacts reaction kinetics, selectivity, and the ultimate physicochemical properties of the final product, such as the emission wavelength in OLEDs or binding affinity in drug candidates. Consequently, seemingly minor changes in the fluorination pattern can lead to significant, and often detrimental, differences in performance and yield, making 2,4-DFPBA a specific, non-interchangeable choice for many optimized processes.
The electron-withdrawing fluorine atoms in 2,4-difluorophenylboronic acid significantly increase its acidity (lower pKa) compared to the non-fluorinated parent compound. In a study measuring the pKa of the adducts formed with chromotropic acid, the value for the 2,4-difluorophenylboronic acid system was 2.30, which is lower than the 2.00 recorded for the phenylboronic acid system under similar conditions with alizarin red S, indicating a higher acidity for the fluorinated compound. Increased acidity enhances the formation of boronate esters, which can lead to improved sensitivity in chemosensors and potentially faster reaction kinetics in certain aqueous coupling reactions.
| Evidence Dimension | Acidity of Boronic Acid-Diol Adduct (pKa) |
| Target Compound Data | 2.30 (with chromotropic acid) |
| Comparator Or Baseline | Phenylboronic acid: 2.00 (with alizarin red S) |
| Quantified Difference | Lower pKa indicates higher acidity for the 2,4-difluoro adduct |
| Conditions | Aqueous solution, reaction with diols (chromotropic acid or alizarin red S). |
Higher acidity makes this compound more reactive and effective for applications requiring boronate ester formation in aqueous media, such as biosensors or specific coupling protocols.
In the synthesis of the non-steroidal anti-inflammatory drug Diflunisal, 2,4-difluorophenylboronic acid is a critical precursor. In an optimized, ultrasound-assisted Suzuki-Miyaura cross-coupling reaction with 5-bromosalicylic acid, a yield of 98% was achieved. This high conversion rate is essential for industrial process efficiency. While a direct head-to-head yield comparison with other boronic acids under identical, optimized conditions is not provided in this study, the near-quantitative yield demonstrates the compound's high suitability and compatibility for producing this specific, commercially relevant pharmaceutical, a result not guaranteed with a substituted analog.
| Evidence Dimension | Product Yield (%) in Pharmaceutical Synthesis |
| Target Compound Data | 98% |
| Comparator Or Baseline | Theoretical maximum yield (100%) |
| Quantified Difference | Achieves near-quantitative conversion |
| Conditions | Ultrasound-assisted Suzuki-Miyaura coupling with 5-bromosalicylic acid, K2CO3 base, DMF/H2O solvent, 75 °C. |
Demonstrates proven, high-yield performance in a validated, scaled-up synthesis of a key pharmaceutical, reducing procurement risk for process chemists.
The 2,4-difluorophenyl moiety is a key structural element in the design of advanced emitters for deep-blue and ultrapure blue OLEDs, which are essential for next-generation displays. For instance, the highly efficient phosphorescent emitter FIrPic, or Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III), incorporates this precursor. This material achieves a sky-blue emission, which is a critical component for creating white light and full-color displays. The specific 2,4-difluoro substitution pattern is chosen to tune the electronic properties (HOMO/LUMO levels) of the final complex to achieve the desired emission color and high quantum efficiency. Substitution with other isomers or less fluorinated analogs would alter these energy levels, shifting the emission out of the desired deep-blue spectrum.
| Evidence Dimension | Application-Critical Functionality |
| Target Compound Data | Enables synthesis of high-performance deep-blue and sky-blue phosphorescent OLED emitters (e.g., FIrPic). |
| Comparator Or Baseline | Phenylboronic acid or other isomers, which would result in different emission colors (e.g., green, yellow) or lower efficiencies. |
| Quantified Difference | Qualitative but critical: enables access to the deep-blue color space required for UHD displays. |
| Conditions | Synthesis of iridium(III) complexes for use as dopants in OLED emitting layers. |
For materials scientists developing OLEDs, this specific precursor is required to synthesize emitters that meet the stringent color-purity and efficiency standards for modern displays.
This compound is the designated choice for synthesizing organometallic complexes, such as iridium(III)-based phosphors, where precise tuning of the emission spectrum to the deep-blue or sky-blue region is required for high-quality displays and solid-state lighting. The 2,4-difluoro pattern is integral to achieving the necessary electronic structure for both color purity and high quantum efficiency.
In multi-step syntheses of active pharmaceutical ingredients (APIs) like Diflunisal, where maximizing yield and purity is paramount, 2,4-DFPBA serves as a proven, high-performing coupling partner. Its demonstrated ability to achieve near-quantitative yields in optimized Suzuki-Miyaura reactions makes it a reliable choice for process development and scale-up.
Used in the synthesis of complex organic molecules where the introduction of a 2,4-difluorophenyl group is necessary to enhance biological activity, metabolic stability, or other physicochemical properties. Its role as a versatile reactant in Suzuki-Miyaura coupling facilitates the creation of novel, highly functionalized compounds.
Irritant